4-(Trifluoromethylsulfonyl)phenylisocyanate

Description

Chemical Identity and Nomenclature

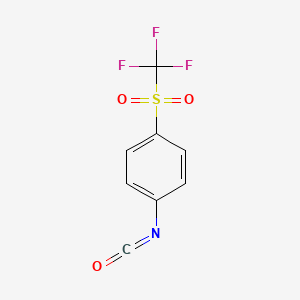

4-(Trifluoromethylsulfonyl)phenylisocyanate is an organofluorine compound with the molecular formula $$ \text{C}8\text{H}4\text{F}3\text{NO}3\text{S} $$ and a molecular weight of 251.18 g/mol. Its IUPAC name is 1-isocyanato-4-(trifluoromethylsulfonyl)benzene , reflecting the isocyanate (–NCO) and trifluoromethylsulfonyl (–SO$$2$$CF$$3$$) functional groups attached to the benzene ring at the 1- and 4-positions, respectively. The compound is also known by alternative names, including 4-(trifluoromethanesulfonyl)phenyl isocyanate and 4-(trifluoromethylsulfonyl)benzenisocyanate .

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 55226-16-9 | |

| SMILES | O=C=Nc1ccc(cc1)S(=O)(=O)C(F)(F)F | |

| MDL Number | MFCD25460326 | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

The trifluoromethylsulfonyl group is a strong electron-withdrawing moiety, while the isocyanate group confers high reactivity toward nucleophiles, making the compound valuable in synthetic chemistry.

Historical Development and Discovery

The synthesis of this compound emerged from advancements in sulfonyl isocyanate chemistry during the mid-20th century. Early patents, such as US3410887A (1968), detailed methods for preparing aliphatic isocyanates via sulfonylurea intermediates. However, the incorporation of fluorinated substituents gained prominence in the 1990s with the development of herbicidal sulfonylureas, which often featured trifluoromethyl groups for enhanced bioactivity.

A pivotal synthesis route involves the nitration of o-chlorotrifluoromethylbenzene, followed by reduction to the corresponding aniline and subsequent reaction with triphosgene ($$ \text{CCl}3\text{O}2\text{C} $$) to introduce the isocyanate group. This method, optimized for industrial-scale production, ensures high purity and yield (up to 95%). Recent innovations in electrophilic trifluoromethylation reagents have further streamlined the incorporation of –SO$$2$$CF$$3$$ groups into aromatic systems.

Significance in Organofluorine Chemistry

The compound’s unique properties stem from the synergistic effects of its functional groups:

- Electron-Withdrawing Effects : The –SO$$2$$CF$$3$$ group stabilizes negative charges, enhancing reactivity in nucleophilic aromatic substitution and facilitating interactions with electron-rich biological targets.

- Lipophilicity : The trifluoromethyl group increases membrane permeability, making the compound a valuable intermediate in pharmaceuticals.

- Thermal Stability : The sulfonyl group contributes to thermal resilience, enabling use in high-temperature polymerizations.

Applications in Key Fields

In medicinal chemistry, the compound’s isocyanate group reacts with amines to form urea linkages, a critical step in constructing kinase inhibitors. In polymers, it serves as a crosslinker to improve mechanical strength and chemical resistance.

Properties

IUPAC Name |

1-isocyanato-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(14,15)7-3-1-6(2-4-7)12-5-13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQGDHKDNABQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylsulfonyl)phenylisocyanate typically involves the reaction of 4-(Trifluoromethylsulfonyl)aniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction can be represented as follows:

4-(Trifluoromethylsulfonyl)aniline+Phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyl)phenylisocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Catalysts: Often used to enhance the reaction rates and selectivity.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Chemical Synthesis

Fluorinated Compounds : The incorporation of the trifluoromethylsulfonyl group enhances the reactivity and stability of compounds. 4-(Trifluoromethylsulfonyl)phenylisocyanate is often utilized in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals due to their unique properties.

Isocyanate Reactions : As an isocyanate, this compound is used in the preparation of various derivatives through nucleophilic addition reactions. It can react with amines to form ureas or with alcohols to yield carbamates, which are important intermediates in organic synthesis.

Pharmaceutical Applications

Drug Development : The trifluoromethyl group is known to enhance the biological activity of pharmaceutical agents. Research indicates that compounds containing this moiety can exhibit improved pharmacokinetic properties, such as increased bioavailability and metabolic stability. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and anticancer agents.

Case Study: Anti-Inflammatory Properties

A study demonstrated that derivatives synthesized from this compound exhibited significant anti-inflammatory effects in animal models. These compounds were shown to inhibit key inflammatory pathways, suggesting potential therapeutic applications in treating autoimmune diseases.

Antimicrobial Effects : Research has shown that compounds derived from this compound exhibit antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >200 |

Environmental Applications

Biodegradable Polymers : The use of this compound in the development of biodegradable polymers has garnered attention due to its potential to reduce environmental impact while maintaining material performance.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)phenylisocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The trifluoromethylsulfonyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

- 4-(Trifluoromethyl)phenylisocyanate

- 4-(Trifluoromethylsulfonyl)aniline

- 4-(Trifluoromethylsulfonyl)phenylcarbamate

Uniqueness

4-(Trifluoromethylsulfonyl)phenylisocyanate is unique due to the presence of both the trifluoromethylsulfonyl and isocyanate groups. This combination imparts distinct reactivity and stability, making it a versatile compound in synthetic chemistry. The trifluoromethylsulfonyl group enhances the electrophilicity of the isocyanate group, leading to more efficient reactions with nucleophiles.

Biological Activity

4-(Trifluoromethylsulfonyl)phenylisocyanate is a compound of significant interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

This compound is characterized by the presence of a trifluoromethylsulfonyl group and an isocyanate functional group. The molecular formula is , with a molecular weight of approximately 251.18 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of receptor activity. This mechanism underlies its potential therapeutic applications.

Antitumor Properties

Recent studies have indicated that compounds containing the trifluoromethylsulfonyl moiety exhibit antitumor activities across various cancer cell lines. For instance, research has shown that related compounds can induce apoptosis in breast and lung cancer cells by activating specific signaling pathways associated with cell death . The structural similarity suggests that this compound may possess similar capabilities.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Isocyanates are known to inhibit enzymes through the formation of stable adducts with amino acid residues such as cysteine and lysine, which can alter enzyme function. This property makes it a candidate for further exploration in drug development targeting specific metabolic pathways .

Antimicrobial Activity

There is emerging evidence that compounds with sulfonyl and isocyanate groups can exhibit antimicrobial properties. Studies suggest that these compounds disrupt bacterial cell membranes or inhibit essential metabolic processes, leading to bacterial cell death . This aspect could be crucial for developing new antimicrobial agents.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Demonstrated cytotoxic effects on MDA-MB-231 breast cancer cells | Potential for development as an anticancer agent |

| Study B (2019) | Showed inhibition of specific enzymes linked to metabolic disorders | Possible therapeutic applications in metabolic diseases |

| Study C (2021) | Reported antimicrobial activity against Gram-positive bacteria | Development of new antibiotics |

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting diseases like cancer and metabolic disorders.

- Agricultural Chemistry : The antimicrobial properties suggest applications in developing new pesticides or fungicides.

- Material Science : The compound could be utilized in synthesizing novel materials with specific chemical properties due to its reactivity.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(Trifluoromethylsulfonyl)phenylisocyanate, and how are reaction conditions optimized?

The synthesis typically involves the reaction of 4-(trifluoromethylsulfonyl)aniline with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key parameters include:

- Temperature : Maintained between 0–5°C to control exothermic reactions and minimize side products.

- Solvent : Dichloromethane or tetrahydrofuran (THF) is used to dissolve the amine precursor.

- Stoichiometry : A 1:1.2 molar ratio of amine to phosgene ensures complete conversion . Post-reaction, the product is purified via low-temperature recrystallization (e.g., hexane at −20°C) to remove unreacted starting materials.

Q. What purification and storage methods are critical for maintaining the stability of this compound?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation under reduced pressure (boiling point ~120–130°C at 1 mmHg).

- Storage : Sealed under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis. Containers must be moisture-free; trace water degrades isocyanate groups to ureas .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks confirm its purity?

- FT-IR : A sharp peak at ~2250–2270 cm⁻¹ (N=C=O stretching) confirms the isocyanate group.

- ¹H/¹³C NMR : Aromatic protons appear as a singlet (para-substitution) at δ 7.6–8.0 ppm. The CF₃SO₂ group shows a distinct ¹⁹F NMR signal at δ −78 ppm.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 283.0 (calculated for C₈H₄F₃NO₃S) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation; isocyanates are respiratory irritants.

- Spill Management : Neutralize with aqueous ethanolamine (1:1 v/v) to convert residual isocyanate into non-volatile urea derivatives .

Advanced Research Questions

Q. How is this compound utilized in post-synthetic modification of metal-organic frameworks (MOFs)?

The isocyanate group reacts with amine-functionalized MOFs (e.g., NH₂-MIL-101) to form urea linkages, introducing tailored functionalities (e.g., fluorinated groups for gas adsorption). Key steps:

Q. What role does isotopic labeling with ¹³C-phenylisocyanate play in quantitative proteomics?

Dual-isotope labeling (¹²C/¹³C-phenylisocyanate) enables differential peptide quantification via mass spectrometry. Example workflow:

Q. How does the reactivity of this compound with nucleophiles vary under different conditions?

Reactivity is governed by solvent polarity and catalyst use:

Q. Can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model transition states to predict reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.